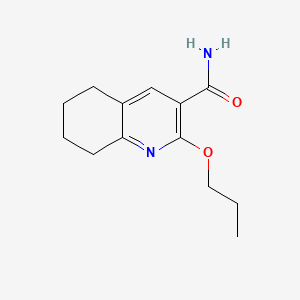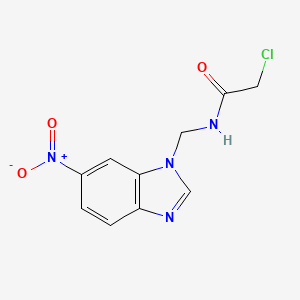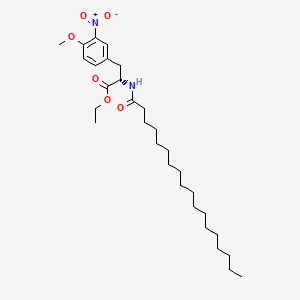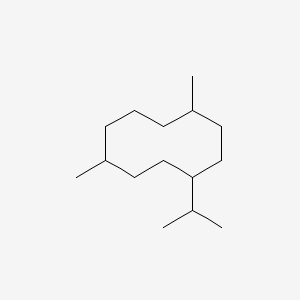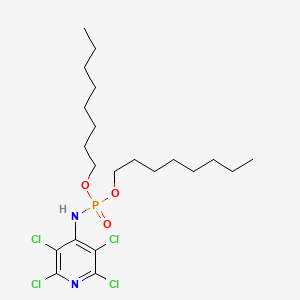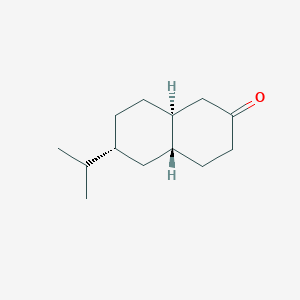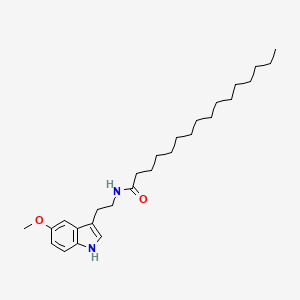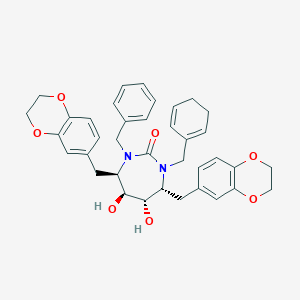
Chlorodi(pi-cyclopentadienyl)methyltitanium(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) is an organometallic compound that belongs to the class of metallocenes. It features a titanium center coordinated to two cyclopentadienyl ligands, a chlorine atom, and a methyl group. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties, which make it a valuable catalyst and reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) typically involves the reaction of titanium tetrachloride with cyclopentadienyl magnesium bromide, followed by the introduction of a methyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium complex. The general reaction scheme is as follows:
TiCl4+2CpMgBr→Cp2TiCl2+2MgBrCl
Cp2TiCl2+CH3MgBr→Cp2TiCl(CH3)+MgBrCl
Industrial Production Methods
Industrial production of Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product. The use of automated reactors and purification systems is common in industrial settings to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium.
Reduction: It can be reduced to lower oxidation states, often involving the loss of the chlorine ligand.
Substitution: The chlorine and methyl ligands can be substituted by other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, Grignard reagents, and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide complexes, while substitution reactions can produce a variety of organotitanium compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins. Its ability to facilitate C-H bond activation makes it valuable in organic synthesis.
Biology: Research is ongoing into its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: The compound’s unique properties are being explored for use in targeted drug delivery systems and as a component in diagnostic imaging agents.
Industry: It is used in the production of high-performance materials, including specialty polymers and advanced composites.
Wirkmechanismus
The mechanism by which Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) exerts its effects involves the coordination of the titanium center to various substrates. This coordination facilitates the activation of chemical bonds, making them more reactive. The cyclopentadienyl ligands stabilize the titanium center, allowing it to participate in a wide range of catalytic cycles. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(cyclopentadienyl)titanium(IV) dichloride: Similar in structure but lacks the methyl group.
Chlorodi(cyclopentadienyl)zirconium(IV): Similar structure with zirconium instead of titanium.
Methylcyclopentadienyl manganese tricarbonyl: Contains a cyclopentadienyl ligand but with manganese as the central metal.
Uniqueness
Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) is unique due to its specific combination of ligands and the titanium center. This combination provides a balance of stability and reactivity, making it particularly effective in catalytic applications. Its ability to undergo a wide range of chemical transformations also sets it apart from similar compounds.
Eigenschaften
CAS-Nummer |
1278-83-7 |
|---|---|
Molekularformel |
C11H13ClTi |
Molekulargewicht |
228.54 g/mol |
IUPAC-Name |
carbanide;chlorotitanium(3+);cyclopenta-1,3-diene |
InChI |
InChI=1S/2C5H5.CH3.ClH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;1H3;1H;/q3*-1;;+4/p-1 |
InChI-Schlüssel |
ATRSDJORNOLYAH-UHFFFAOYSA-M |
Kanonische SMILES |
[CH3-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.Cl[Ti+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




